molecular formula C18H14ClN3O2S B1403197 (1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid CAS No. 1242441-49-1

(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid

Cat. No. B1403197
CAS RN: 1242441-49-1
M. Wt: 371.8 g/mol
InChI Key: PYJXAALBQJUIHA-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C18H14ClN3O2S and its molecular weight is 371.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactivity and Synthesis

  • Cyclopropanecarboxylic acid derivatives, including structures similar to the chemical , have shown significant biological activity. For instance, certain derivatives exhibit excellent herbicidal and fungicidal activities (Tian et al., 2009).

Applications in Medicinal Chemistry

  • Compounds with a structure related to the chemical are used in the synthesis of histamine H3 receptor agents, indicating potential applications in the development of drugs targeting neurological and allergy-related conditions (Khan et al., 1997).
  • Studies have highlighted the synthesis of related compounds with promising antioxidant activities. This suggests potential for pharmaceutical applications in combating oxidative stress-related diseases (Tumosienė et al., 2019).

Antimicrobial and Antifungal Activities

  • Derivatives of cyclopropanecarboxylic acid have been evaluated for antibacterial activity against various strains, indicating potential use in developing new antimicrobial agents (Patel et al., 2015).

Anticancer Potential

  • Certain compounds structurally related to this chemical have been identified as apoptosis inducers, particularly in the context of breast and colorectal cancer. This highlights the potential role of such compounds in cancer therapy (Zhang et al., 2005).

Polymeric Applications

  • Imidazole derivatives have been used to synthesize novel polymers with significant physical and optical properties, suggesting potential applications in material science (Ghaemy et al., 2013).

Other Applications

properties

IUPAC Name

(1S,2S)-2-[4-[4-(5-chloropyridin-2-yl)sulfanyl-1H-imidazol-5-yl]phenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c19-12-5-6-15(20-8-12)25-17-16(21-9-22-17)11-3-1-10(2-4-11)13-7-14(13)18(23)24/h1-6,8-9,13-14H,7H2,(H,21,22)(H,23,24)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJXAALBQJUIHA-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)C3=C(N=CN3)SC4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)C3=C(N=CN3)SC4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid
Reactant of Route 2
(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid
Reactant of Route 3
(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.